N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3-(2-methylpropyl) group and an N-benzyl acetamide side chain. The thienopyrimidine scaffold is a fused bicyclic system combining thiophene and pyrimidine rings, with two ketone groups at positions 2 and 4. The isobutyl (2-methylpropyl) substituent at position 3 and the N-benzyl acetamide moiety at position 1 contribute to its structural uniqueness.
Properties
IUPAC Name |
N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13(2)11-22-18(24)17-15(8-9-26-17)21(19(22)25)12-16(23)20-10-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPSPEFJZQMDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound belongs to the class of thienopyrimidines and features a thieno[3,2-d]pyrimidine core. Its molecular formula is C₁₅H₁₈N₂O₃S, with a molecular weight of approximately 302.38 g/mol. The structure is characterized by the presence of a benzyl group and a 2-methylpropyl substituent.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| N-benzyl-... | 93.75 ± 0.47 | 7.12 ± 2.32 |
The compound's antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging tests. It showed superior activity compared to established antioxidants like butylated hydroxyanisole (BHA) .
Anti-inflammatory Activity
In addition to its antioxidant effects, the compound has demonstrated anti-inflammatory properties. It inhibits the activity of lipoxygenase (LOX), an enzyme involved in the inflammatory process.
| Compound | LOX Inhibition (IC50) |
|---|---|
| N-benzyl-... | 10 µM |
This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
In a study assessing its impact on breast cancer cells (MCF-7), the compound exhibited a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
These results highlight its potential as a chemotherapeutic agent .
The biological activities of this compound are likely attributed to its ability to modulate oxidative stress pathways and inhibit pro-inflammatory mediators. The thienopyrimidine scaffold may interact with various biological targets, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison
Physicochemical Properties
- Melting Points: ’s compound is a crystalline solid (mp 196°C), while ’s derivative melts at 166–168°C. The target compound’s melting point is unreported but likely influenced by its rigid thienopyrimidine core .
- Physical State : ’s compound is a deep yellow oil, contrasting with the solid-state nature of the target and ’s compound, reflecting differences in molecular symmetry and intermolecular forces (e.g., hydrogen bonding in crystalline solids) .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Ethanol | None | 52 | 90 | |
| Alkylation | DMF | K₂CO₃ | 68 | 95 | |
| Acetamide Coupling | DCM | HATU | 75 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
